N-(4-chlorophenyl)-5,7-dimethyl-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-5,7-dimethyl-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-5,7-dimethyl-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the aromatic ring .
Scientific Research Applications
N-(4-chlorophenyl)-5,7-dimethyl-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antiviral, anticancer, and anti-inflammatory agent . Additionally, its unique structure makes it valuable in material science for developing new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5,7-dimethyl-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways . It may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as (4-chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone . These compounds share structural similarities but may differ in their functional groups and biological activities.
Uniqueness: Its thiophene ring, for example, may enhance its electronic properties and biological activity compared to other derivatives .
Properties
Molecular Formula |
C18H15ClN4S |
---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5,7-dimethyl-2-thiophen-3-ylimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C18H15ClN4S/c1-11-9-12(2)23-17(21-15-5-3-14(19)4-6-15)16(22-18(23)20-11)13-7-8-24-10-13/h3-10,21H,1-2H3 |
InChI Key |
YVUASCBMTNYLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)NC3=CC=C(C=C3)Cl)C4=CSC=C4)C |
Origin of Product |
United States |
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